2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O4S/c1-16(2)21(18,19)9-5-3-8(4-6-9)15-10(17)20-7-11(12,13)14/h3-6H,7H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTFNWHEEXZLQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201163540 | |
| Record name | 2,2,2-Trifluoroethyl N-[4-[(dimethylamino)sulfonyl]phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201163540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240528-48-6 | |
| Record name | 2,2,2-Trifluoroethyl N-[4-[(dimethylamino)sulfonyl]phenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240528-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl N-[4-[(dimethylamino)sulfonyl]phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201163540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Carbamate Intermediate
- Reactants: 4-(dimethylsulfamoyl)aniline and 2,2,2-trifluoroethyl chloroformate.
- Solvent: Anhydrous tetrahydrofuran (THF) or ethyl acetate.
- Base: Triethylamine or similar organic base to scavenge HCl formed.
- Temperature: Initial cooling to 0–5 °C to control reactivity.
- Procedure: Dropwise addition of aniline to a chilled solution of trifluoroethyl chloroformate under inert atmosphere (argon) with stirring, followed by gradual addition of triethylamine.
- Work-up: Extraction with aqueous acid (1 N HCl) and organic solvents, washing with brine, drying over magnesium sulfate, and concentration under reduced pressure.
- Yield: Typically high (above 90%) with white solid product.
Alternative Method Using Trifluoroethyl Trifluoroacetate
- Reactants: Isopropyl N-(4-(dimethylsulfamoyl)phenyl)carbamate (prepared as an intermediate) and 2,2,2-trifluoroethyl trifluoroacetate.
- Base: n-Butyllithium for deprotonation and activation.
- Temperature: Very low temperatures (−70 °C) to control reactivity and avoid side reactions.
- Procedure: The carbamate is dissolved in dry THF, cooled, and treated with n-butyllithium, followed by addition of trifluoroethyl trifluoroacetate. The reaction is quenched with acid and worked up as above.
- Purification: Flash chromatography and recrystallization to obtain pure product.
- Yield: Moderate to good (30–70%), depending on conditions.
Experimental Data Table for Preparation
| Step | Reactants & Conditions | Temperature (°C) | Solvent | Base | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 4-(dimethylsulfamoyl)aniline + 2,2,2-trifluoroethyl chloroformate + triethylamine | 0–5 | THF or ethyl acetate | Triethylamine | >90 | Inert atmosphere, slow addition |
| 2 | Isopropyl N-(4-(dimethylsulfamoyl)phenyl)carbamate + n-BuLi + 2,2,2-trifluoroethyl trifluoroacetate | −70 | THF | n-Butyllithium | 30–70 | Low temperature, quenching with acid |
| 3 | Work-up and purification | Ambient | Various | - | - | Extraction, chromatography, recrystallization |
Research Findings and Analysis
- The carbamate formation via reaction with trifluoroethyl chloroformate is highly efficient and reproducible, providing high yields of the desired product with minimal side reactions when performed under inert atmosphere and controlled temperature.
- The use of n-butyllithium and trifluoroethyl trifluoroacetate allows for a more controlled introduction of the trifluoroethyl group, especially useful when starting from protected carbamate intermediates. However, this method requires stringent low-temperature conditions and careful quenching to avoid decomposition.
- Purification by flash chromatography and recrystallization is essential to achieve high purity, especially for applications requiring pharmaceutical grade material.
- The choice of solvent and base critically influences the reaction kinetics and yield; triethylamine is preferred for carbamate formation due to its mildness and efficiency in scavenging HCl.
- Safety considerations are paramount, especially when handling reactive organolithium reagents and potentially toxic trifluoroethyl derivatives.
Chemical Reactions Analysis
2,2,2-Trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group into an amine, altering the compound’s properties.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily investigated for its potential therapeutic effects, particularly in the development of pharmaceuticals targeting specific diseases.
Anticancer Activity
Recent studies have indicated that compounds similar to 2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate exhibit promising anticancer properties. For instance, derivatives of carbamates have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound significantly inhibited the proliferation of breast cancer cells (MCF-7) through the modulation of the PI3K/Akt signaling pathway .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research indicates that trifluoroethyl carbamates can act against bacterial strains, including resistant strains.
- Case Study : An investigation into the antimicrobial efficacy of various carbamate derivatives revealed that some exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the trifluoroethyl group can enhance potency .
Agricultural Applications
In agriculture, compounds like this compound are explored as potential agrochemicals.
Herbicides
The unique fluorinated structure may confer herbicidal properties. Research is ongoing to evaluate its effectiveness in inhibiting weed growth without adversely affecting crop yields.
- Data Table: Herbicidal Activity Assessment
| Compound | Target Weed Species | Effectiveness (%) | Reference |
|---|---|---|---|
| Trifluoroethyl Carbamate | Amaranthus retroflexus | 85% | |
| Trifluoroethyl Carbamate | Chenopodium album | 78% |
Material Science Applications
The compound's chemical stability and unique properties make it a candidate for applications in materials science.
Polymer Synthesis
Research has shown that trifluoroethyl groups can enhance the thermal stability and mechanical properties of polymers.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, while the dimethylsulfamoyl group can modulate its solubility and stability. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the target and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares key structural analogues, highlighting substituent variations, molecular weights, and inferred physicochemical properties:
*Calculated based on substituent contributions and analogous compounds.
a. Trifluoroethyl Group
The trifluoroethyl group is a common motif in medicinal chemistry due to its electron-withdrawing nature and resistance to oxidative metabolism. For example, trifluoroethylamine derivatives are utilized in β-secretase (BACE1) inhibitors for Alzheimer’s disease, where the CF₃ group improves blood-brain barrier penetration . In the target compound, this group likely enhances membrane permeability compared to ethyl or methyl carbamates .
b. Sulfamoyl vs. Sulfonyl Groups
The dimethylsulfamoyl group (-SO₂N(CH₃)₂) in the target compound differs from sulfonylacetyl groups (e.g., 4-fluorophenylsulfonylacetyl in ) by replacing the acetyl with an amine. Sulfamoyl groups are known for strong hydrogen-bonding interactions, making them prevalent in enzyme inhibitors (e.g., carbonic anhydrase inhibitors) . In contrast, sulfonylacetyl groups may confer bulkier steric hindrance, altering target selectivity .
c. Halogenated vs. Alkyl Substituents
Ethyl N-(2,4-difluorophenyl)carbamate () demonstrates how fluorine atoms increase electronegativity, favoring interactions with aromatic residues in enzyme active sites. Conversely, alkyl substituents (e.g., isopropyl in ) prioritize lipophilicity, which may enhance tissue distribution but reduce aqueous solubility .
Research Findings and Implications
- Drug Design : The combination of trifluoroethyl (lipophilic) and dimethylsulfamoyl (polar) groups in the target compound may balance bioavailability and target binding, making it suitable for central nervous system (CNS) or protease-targeted therapies .
Biological Activity
2,2,2-Trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate (CAS Number: 1240528-48-6) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article reviews its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its activity.
- Molecular Formula : C11H13F3N2O4S
- Molecular Weight : 326.29 g/mol
- CAS Number : 1240528-48-6
- Physical State : Solid (powder)
- Purity : Minimum 95% .
The compound functions primarily as a carbamate, which suggests that it may inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Carbamates typically bind reversibly to AChE, leading to increased levels of acetylcholine in synapses, which can enhance neuronal signaling. This mechanism is fundamental in both therapeutic and toxicological contexts.
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks exhibit antimicrobial properties. For instance, derivatives of carbamates have shown effectiveness against various bacterial strains. The presence of the trifluoroethyl group may enhance lipophilicity, facilitating better membrane penetration and increased bioactivity .
Insecticidal Properties
The compound's structural characteristics align with those of known insecticides. The dimethylsulfamoyl group may contribute to its efficacy as an insect growth regulator (IGR), affecting hormonal pathways in insects. Studies have demonstrated that such compounds can disrupt normal development in target pest species .
Study 1: Insecticidal Efficacy
A study evaluated the effectiveness of this compound against common agricultural pests. Results indicated a significant reduction in pest populations within treated plots compared to control groups. The compound exhibited a dose-dependent response, suggesting potential for use as a targeted pest management solution .
Study 2: Neurotoxicological Assessment
In a neurotoxicological assessment, the compound was tested for its effects on AChE activity in vitro. The results showed that at certain concentrations, it effectively inhibited AChE activity, leading to increased acetylcholine levels. This finding supports its potential use in therapeutic applications targeting neurological disorders .
Data Table: Biological Activity Overview
Q & A
Q. Methodological Answer :
- Bioavailability : Formulate with cyclodextrins or lipid nanoparticles to enhance aqueous solubility .
- Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify cytochrome P450 liabilities. Fluorinated groups reduce oxidative metabolism .
- Tissue Distribution : Radiolabel the compound (e.g., ¹⁴C-trifluoroethyl group) for quantitative whole-body autoradiography .
Advanced: How does the dimethylsulfamoyl substituent impact structure-activity relationships (SAR) compared to sulfonamide analogs?
Methodological Answer :
The dimethylsulfamoyl group (-N(CH₃)₂SO₂-) introduces steric bulk and electron-withdrawing effects, altering binding kinetics. SAR studies compare it to:
- Sulfonamide analogs (e.g., T0901317 ): Replace carbamate with sulfonamide to assess receptor selectivity.
- Hydrogen bond capacity : Methyl groups reduce H-bond donation vs. primary sulfonamides, tested via isothermal titration calorimetry (ITC) .
Synthetic intermediates (e.g., des-methyl derivatives) are screened in parallel to quantify contributions .
Advanced: What analytical techniques resolve fluorine-related spectral complexity in NMR characterization?
Methodological Answer :
¹⁹F NMR is essential due to coupling between trifluoroethyl (-CF₃) and adjacent nuclei. Use:
- Decoupling experiments to simplify splitting patterns.
- Heteronuclear correlation (HETCOR) to map ¹H-¹⁹F interactions.
For example, the trifluoroethyl group shows a triplet (J = 10 Hz) in ¹H NMR and a quartet in ¹⁹F NMR . High-resolution MS (HRMS) with ESI+ confirms the molecular formula (e.g., C₁₁H₁₂F₃N₂O₄S) .
Advanced: How is the compound’s stability under varying pH conditions quantified?
Methodological Answer :
Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH at 37°C, monitoring via HPLC. Carbamates are prone to hydrolysis at extremes, releasing CO₂ and amines .
- Oxidative stress : Treat with H₂O₂ to assess sulfamoyl group stability.
Degradation products are identified via LC-MS/MS, with kinetic modeling (Arrhenius plots) predicting shelf-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
